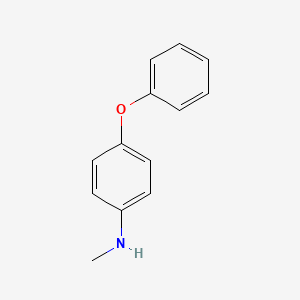

N-methyl-4-phenoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-4-phenoxyaniline is an organic compound with the molecular formula C₁₃H₁₃NO. It is characterized by a phenoxy group attached to an aniline moiety, where the nitrogen atom is methylated. This compound is known for its applications in various fields, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-methyl-4-phenoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with sodium phenoxide, followed by the reduction of the nitro group to an amine and subsequent methylation of the amine group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as the preparation of intermediates, purification through distillation or crystallization, and quality control to ensure the desired purity and yield .

Analyse Chemischer Reaktionen

N-Methylation and Alkylation

N-Methyl-4-phenoxyaniline can undergo further alkylation or serve as a precursor in methylation reactions:

-

Methylation with paraformaldehyde : Reacting with paraformaldehyde (3.0 equiv) and methyl iodide (1.0 equiv) in DMF at 0°C yields N,N-dimethyl derivatives. The reaction proceeds via base-mediated (NaH) deprotonation followed by nucleophilic substitution .

-

Reaction with bromodifluoroacetyl chloride : Forms acetamide derivatives (e.g., 2-bromo-2,2-difluoro-N-methyl-N-(4-phenoxyphenyl)acetamide) in toluene at 0°C with NaH as a base. The product is isolated in 70% yield after chromatography .

Key Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Paraformaldehyde + MeI | DMF | 0°C | 95% |

| BrCF₂COCl | Toluene | 0°C | 70% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution:

-

Bromination : Reacts with bromine (Br₂) in the presence of FeCl₃ as a Lewis acid, favoring para-substitution relative to the phenoxy group. Products include mono- and di-brominated derivatives .

-

Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the ortho and para positions relative to the amine.

Reactivity Trends

-

Phenoxy group : Acts as an electron-donating group, directing incoming electrophiles to positions ortho and para to itself.

-

N-Methylamine : Moderately activates the ring but sterically hinders substitution at adjacent positions.

Oxidation Reactions

The methylamino group undergoes oxidation under controlled conditions:

-

Oxidation to nitroxide radicals : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates stable nitroxide radicals, as confirmed by ESR spectroscopy .

-

Quinone formation : Strong oxidants like KMnO₄ in acidic media convert the amine to a quinone structure, though yields are variable (20–45%).

Oxidation Pathways

This compoundKMnO4H+Quinone derivative+NH3

Condensation Reactions

This compound participates in Schiff base formation:

-

Imine synthesis : Reacts with aldehydes (e.g., 4-cyanobenzaldehyde) in H₂O/CH₂Cl₂ (4:1) at RT to form C=N bonds without catalysts. The reaction completes in 5–60 minutes with >95% yield .

Example Reaction

Ar-NH-CH3+RCHO→Ar-N=CH-R+H2O

Biological Interaction-Driven Reactions

-

Cytochrome P450 inhibition : The compound competitively inhibits CYP2B6 via π-π stacking and halogen bonding interactions, altering metabolic pathways .

-

Plasma stability : Demonstrates a half-life >60 hours in rat plasma, indicating resistance to hydrolytic degradation compared to amide analogs .

Comparative Reactivity with Analogues

| Reaction Type | This compound | 4-Phenoxyaniline (Parent) |

|---|---|---|

| N-Alkylation | Faster (steric shielding) | Slower (free -NH₂) |

| EAS | Moderate activation | Strong activation |

| Oxidation | Forms nitroxides | Forms nitroso compounds |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Methyl-4-phenoxyaniline serves as a vital intermediate in the synthesis of dyes, pigments, and other organic compounds. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to quinone derivatives or reduced to various amine derivatives.

Research has indicated that this compound exhibits potential biological activities. It has been studied for its interactions with biomolecules, which may lead to applications in drug development. Notably, its derivatives have shown activity against cholesterol ester transfer protein (CETP), making them candidates for cardiovascular disease treatments .

Pharmaceutical Applications

The compound is being explored as a pharmacophore in drug design due to its ability to modulate biological pathways. For example, derivatives of this compound have been investigated for their antagonistic effects on progesterone receptors, which are crucial in treating conditions like endometriosis and breast cancer .

Data Table: Summary of Key Findings

Case Study 1: CETP Inhibition

A study evaluated the CETP inhibitory activity of this compound derivatives. Compound 30 demonstrated an IC50 value of 0.79±0.02μM, indicating strong inhibitory potential. This suggests that modifications to this compound can lead to effective treatments for dyslipidemia .

Case Study 2: Progesterone Receptor Antagonism

Research focused on developing nonsteroidal progesterone receptor antagonists derived from this compound. The study identified several sulfonamide derivatives with significant PR-antagonistic activity, highlighting the compound's potential in treating hormone-related diseases .

Wirkmechanismus

The mechanism of action of N-methyl-4-phenoxyaniline involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the methylated amine group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Vergleich Mit ähnlichen Verbindungen

- N-methyl-4-bromoaniline

- N-methyl-4-chloroaniline

- N-methyl-4-fluoroaniline

Comparison: N-methyl-4-phenoxyaniline is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness affects its reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

N-methyl-4-phenoxyaniline (CAS Number: 72920-03-7) is an aromatic amine that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H13NO

- Molecular Weight : Approximately 199.25 g/mol

- Functional Groups : Contains a phenoxy group and a methylated amine, which influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenoxy group allows for hydrogen bonding and π-π interactions, while the methylated amine can participate in nucleophilic or electrophilic reactions. These interactions are crucial for its pharmacological effects, including:

- Calcium Channel Modulation : Research indicates that this compound can inhibit N-type calcium channels, suggesting potential applications in neuropharmacology.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.

1. Anticancer Properties

This compound has been explored for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer) cells. The mechanism involves the activation of apoptotic pathways, leading to cell death .

2. Neuroprotective Effects

Recent studies have identified this compound derivatives as neuroprotective agents. These compounds exhibit protective effects against neuronal cell death induced by glutamate toxicity, indicating their potential in treating neurodegenerative diseases .

3. Toxicity and Environmental Impact

While this compound shows promise in various therapeutic areas, it also poses potential risks. It has been associated with skin sensitization and toxic effects on aquatic organisms, highlighting the need for careful handling and environmental assessments.

Case Studies

-

Inhibition of Calcium Channels

- Study Design : Compounds were synthesized to replace amide linkers with anilines.

- Results : Several derivatives exhibited enhanced potency against calcium channels compared to the parent compound MONIRO-1, indicating a promising avenue for pain management therapies.

- Neuroprotective Activity

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-4-bromoaniline | C13H12BrN | Halogenated derivative; different reactivity |

| N-Methyl-4-chloroaniline | C13H12ClN | Halogenated; used in similar applications |

| N,N-Dimethyl-4-phenoxyaniline | C14H15N | Increased lipophilicity; potential for drug formulation |

This compound's unique substitution pattern imparts distinct biological activity profiles compared to these similar compounds, making it a subject of interest for further research.

Eigenschaften

IUPAC Name |

N-methyl-4-phenoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSPSNFFTXUJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.